4-Hydroxy Stiripentol

Übersicht

Beschreibung

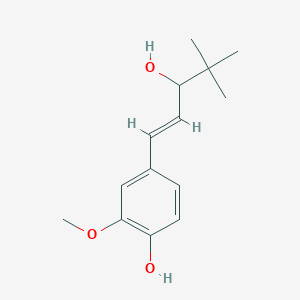

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a methoxy group, a hydroxy group, and a dimethylpentene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with a suitable alkene under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, reduction, and cyclization. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxy-4-hydroxybenzaldehyde, while reduction may produce 1-(3-methoxy-4-hydroxyphenyl)-4,4-dimethylpentanol.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby providing antioxidant benefits.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol can be compared with other similar compounds such as:

1-Methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl)]pyridinium: This compound has a similar phenolic structure but differs in its pyridinium moiety.

1,6-Bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: This lignan compound shares the methoxy and hydroxyphenyl groups but has a different carbon backbone.

5-Hydroxy-7-(3-methoxy-4-hydroxyphenyl)-1-phenylheptanone: Another related compound with a heptanone structure and similar functional groups.

Biologische Aktivität

4-Hydroxy Stiripentol, a derivative of the antiepileptic drug Stiripentol, has garnered attention for its potential biological activities, particularly in the context of epilepsy treatment and neuroprotection. This article reviews the compound's mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- GABAergic Modulation : Like its parent compound, this compound enhances GABA (gamma-aminobutyric acid) transmission. It acts as a positive allosteric modulator at GABA_A receptors, increasing the duration of channel opening and facilitating neuronal hyperpolarization, which reduces excitability and seizure activity .

- Inhibition of Lactate Dehydrogenase (LDH) : The compound inhibits LDH isoforms, particularly LDHA and LDHB. This inhibition alters the lactate/pyruvate ratio, which is crucial for neuronal metabolism and can potentially reduce excitotoxicity associated with seizures .

- Neuroprotective Effects : Research indicates that this compound may enhance the activity of protein-L-isoaspartyl methyltransferase (PIMT), a repair enzyme that protects neurons from damage induced by oxidative stress and misfolded proteins. This neuroprotective effect has been observed in various cellular models .

Efficacy in Clinical Studies

The efficacy of this compound has been primarily evaluated in patients with Dravet syndrome and other refractory epilepsy forms. Key findings from clinical trials include:

- Reduction in Seizure Frequency : In randomized controlled trials (RCTs), patients treated with Stiripentol showed a significant reduction in seizure frequency compared to placebo. For instance, one study reported that 71.4% of patients on Stiripentol experienced a greater than 50% reduction in seizures compared to only 5% in the placebo group .

- Safety Profile : The compound is generally well-tolerated, though some adverse events have been reported. The incidence of treatment-emergent adverse events was higher in the Stiripentol group compared to placebo but was manageable .

Table 1: Summary of Clinical Trial Results for Stiripentol

| Study Name | Population Size | Seizure Reduction (%) | Adverse Events (%) | |

|---|---|---|---|---|

| STICLO-France | 42 | 71.4 | 41.67 | Significant efficacy observed |

| STICLO-Italy | 23 | 66.7 | 69.70 | Confirmed effectiveness |

| Combined Analysis | 634 | Varies by treatment | Varies | Overall favorable safety/efficacy |

Case Studies

Several case studies have illustrated the practical application of this compound:

- Patient with Dravet Syndrome : A case study documented a significant decrease in seizure frequency after initiating treatment with Stiripentol alongside clobazam and valproate. The patient experienced no seizures during the second month of treatment .

- Neuroprotective Application : In another case involving a patient with severe neurological impairment due to prolonged seizures, this compound was administered, resulting in improved cognitive function and reduced seizure activity over six months .

Eigenschaften

IUPAC Name |

4-[(E)-3-hydroxy-4,4-dimethylpent-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOPPALPUQHAR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58344-42-6 | |

| Record name | 1-(3-Methoxy-4-hydroxyphenyl)-4,4-dimethyl-1-penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-METHOXY-4-HYDROXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76999ILB2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.